molecular formula C6H11ClF3NO2 B13566239 methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

Cat. No.: B13566239
M. Wt: 221.60 g/mol
InChI Key: KKBSOSBLLPOXMO-PGMHMLKASA-N
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Description

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct reactivity and stability, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. The reaction conditions often require the use of strong bases and solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to similar compounds .

Properties

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.60 g/mol

IUPAC Name

methyl (2R)-2-amino-5,5,5-trifluoropentanoate;hydrochloride

InChI

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1

InChI Key

KKBSOSBLLPOXMO-PGMHMLKASA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(F)(F)F)N.Cl

Canonical SMILES

COC(=O)C(CCC(F)(F)F)N.Cl

Origin of Product

United States

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